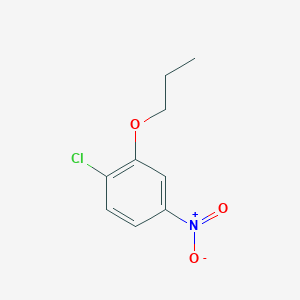

1-Chloro-4-nitro-2-propoxybenzene

Descripción

1-Chloro-4-nitro-2-propoxybenzene (C₉H₁₀ClNO₃) is a benzene derivative substituted with a chlorine atom at position 1, a nitro group at position 4, and a propoxy group at position 2. This unique arrangement of electron-withdrawing (nitro, chloro) and electron-donating (propoxy) groups creates distinct electronic and steric effects, influencing its reactivity, solubility, and applications.

Propiedades

IUPAC Name |

1-chloro-4-nitro-2-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-2-5-14-9-6-7(11(12)13)3-4-8(9)10/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMHBSITSXZPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512214 | |

| Record name | 1-Chloro-4-nitro-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76464-50-1 | |

| Record name | 1-Chloro-4-nitro-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

1-Chloro-4-nitro-2-propoxybenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1-chloro-2-propoxybenzene using a mixture of nitric acid and sulfuric acid. The reaction conditions typically require controlled temperatures to ensure the selective formation of the nitro group at the desired position on the benzene ring . Industrial production methods often involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

1-Chloro-4-nitro-2-propoxybenzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Oxidation: The propoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions, such as using potassium permanganate or chromium trioxide.

Major products formed from these reactions include substituted benzene derivatives with different functional groups, depending on the reagents and conditions used.

Aplicaciones Científicas De Investigación

1-Chloro-4-nitro-2-propoxybenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-Chloro-4-nitro-2-propoxybenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. The propoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, making the compound useful in different applications .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 1-Chloro-4-nitro-2-propoxybenzene with analogs, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparisons

Detailed Analysis of Substituent Effects

Electronic Properties

- Nitro Group (Position 4) : Strong electron-withdrawing effect activates the ring for electrophilic substitution at meta/para positions but deactivates ortho positions. This contrasts with 1-Chloro-3-nitrobenzene (), where the absence of an EDG leads to reduced reactivity.

Reactivity in Substitution Reactions

- Nucleophilic Aromatic Substitution (NAS) : The nitro group directs incoming nucleophiles to positions 3 and 4. Compared to 1-Chloro-2-methyl-4-nitrobenzene (), the propoxy group in the target compound reduces steric hindrance, facilitating faster NAS.

- Halogen Displacement : The chlorine at position 1 is less reactive than in 4-Chloro-2-iodo-1-nitrobenzene () due to the electron-donating propoxy group.

Toxicity Profile

Unlike 1-Chloro-4-nitrobenzene (a known carcinogen; RTECS CZ1050000 ), the propoxy group in the target compound may mitigate toxicity by altering metabolic pathways.

Actividad Biológica

1-Chloro-4-nitro-2-propoxybenzene is an organic compound with the molecular formula and a molecular weight of approximately 215.63 g/mol. This compound is characterized by a benzene ring substituted with a chlorine atom, a nitro group, and a propoxy group. Its applications span across various fields including medicinal chemistry, environmental science, and industrial processes.

The biological activity of 1-Chloro-4-nitro-2-propoxybenzene primarily stems from its functional groups. The nitro group can participate in redox reactions, while the chlorine atom is prone to nucleophilic substitution reactions. The propoxy group enhances the compound's solubility and reactivity, influencing its interactions with biological molecules.

Antimicrobial Properties

Research indicates that 1-Chloro-4-nitro-2-propoxybenzene exhibits antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Activity

Studies have also explored the anticancer potential of this compound. In vitro assays showed that it could inhibit the proliferation of cancer cell lines, indicating its potential as a lead compound in cancer therapy .

Toxicity and Safety Profile

1-Chloro-4-nitro-2-propoxybenzene has been assessed for its toxicity through various studies:

- Acute Toxicity : The oral LD50 in male rats is reported to be between 294 to 694 mg/kg, while for females it ranges from 565 to 664 mg/kg. Symptoms observed included cyanosis and signs of methaemoglobinemia .

- Chronic Toxicity : Long-term exposure studies indicated adverse effects on the liver and kidneys, with significant findings related to methaemoglobinemia leading to regenerative anemia .

- Genotoxicity : The compound has shown mutagenic activity in vivo, with positive results for chromosomal aberrations and sister chromatid exchanges at high doses. However, it was not mutagenic in mammalian cells in vitro .

Case Studies

Several case studies highlight the biological activity and safety profile of 1-Chloro-4-nitro-2-propoxybenzene:

- Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, 1-Chloro-4-nitro-2-propoxybenzene was tested against common pathogens such as E. coli and Staphylococcus aureus. Results showed significant inhibition zones compared to control substances, indicating strong antimicrobial properties.

- Chronic Exposure Study : A study involving repeated oral administration in rats revealed that prolonged exposure led to observable histopathological changes in major organs, particularly the liver and kidneys. The lowest observed adverse effect level (LOAEL) was established at 3 mg/kg body weight per day due to oxidative damage to red blood cells .

Comparative Analysis

To better understand the biological activity of 1-Chloro-4-nitro-2-propoxybenzene, it can be compared with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Chloro-4-nitrobenzene | Lacks propoxy group | Moderate toxicity |

| 1-Chloro-2-nitrobenzene | Nitro group positioned differently | Limited antimicrobial effects |

| 1-Chloro-4-nitro-2-methoxybenzene | Contains methoxy instead of propoxy | Varies based on methoxy effects |

The presence of the propoxy group in 1-Chloro-4-nitro-2-propoxybenzene enhances its versatility in biological applications compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.